molecular formula C25H22N2O5 B2466420 3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951965-10-9

3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No. B2466420
CAS RN: 951965-10-9
M. Wt: 430.46
InChI Key: VRTROXSRBKHDKU-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications

Photodimerization and Thermal Behavior

  • A study by Kiskan & Yagcı (2007) explored a monomer related to the chemical . This monomer, possessing both benzoxazine and coumarin rings, underwent photodimerization upon exposure to UV light and demonstrated specific thermal behavior during its ring-opening reaction.

DNA-PK Inhibition and Anti-Platelet Activity

  • Research by Ihmaid et al. (2012) involved the synthesis of compounds closely related to the chemical. These compounds were tested for DNA-PK inhibition and anti-platelet activity, indicating potential applications in medicinal chemistry.

Anti-Inflammatory Applications

  • A study by Zhang et al. (2017) investigated derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one for their anti-inflammatory properties. The compounds showed potential as novel therapeutic agents for inflammatory disorders.

Antimicrobial Applications

  • The work of Mathew et al. (2014) synthesized sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine derivatives, exhibiting antimicrobial efficacy against various bacterial strains.

Crystallographic Studies

  • The research conducted by Souza et al. (2015) focused on the crystal structures of isomeric compounds related to 3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one. This provided insights into their molecular arrangements and interactions.

Photophysical and Electrochemical Properties

  • A study by Golla et al. (2020) explored the synthesis of compounds with a structure similar to the chemical , focusing on their photophysical and electrochemical properties.

Tautomerization Studies

  • Research by Frasinyuk et al. (2015) studied the tautomerization of hydroxylated isoflavones, involving compounds with structures akin to this compound.

Structure-Property Relationships in Thermosets

  • The work by Lin et al. (2009) synthesized benzoxazines with structural similarities to the chemical, examining the structure-property relationships in resulting thermosets.

Synthesis of Fused Heterocyclic Systems

  • Research by Dabaeva et al. (2011) focused on the synthesis of new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, which are structurally related to the chemical .

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-4-6-22(30-2)19(12-18)20-11-17-3-5-23-21(24(17)32-25(20)28)14-27(15-31-23)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTROXSRBKHDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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